1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone oxime 1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone oxime
Brand Name: Vulcanchem
CAS No.: 251096-48-7
VCID: VC5456044
InChI: InChI=1S/C12H10ClF3N4O/c1-6(19-21)10-5-20(7(2)18-10)11-9(13)3-8(4-17-11)12(14,15)16/h3-5,21H,1-2H3/b19-6-
SMILES: CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=NO)C
Molecular Formula: C12H10ClF3N4O
Molecular Weight: 318.68

1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone oxime

CAS No.: 251096-48-7

Cat. No.: VC5456044

Molecular Formula: C12H10ClF3N4O

Molecular Weight: 318.68

* For research use only. Not for human or veterinary use.

1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone oxime - 251096-48-7

Specification

CAS No. 251096-48-7
Molecular Formula C12H10ClF3N4O
Molecular Weight 318.68
IUPAC Name (NZ)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine
Standard InChI InChI=1S/C12H10ClF3N4O/c1-6(19-21)10-5-20(7(2)18-10)11-9(13)3-8(4-17-11)12(14,15)16/h3-5,21H,1-2H3/b19-6-
Standard InChI Key NINUNZUZKJLDFY-SWNXQHNESA-N
SMILES CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=NO)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A 3-chloro-5-(trifluoromethyl)pyridinyl moiety, which contributes electron-withdrawing effects and enhances metabolic stability.

  • A 2-methylimidazol-4-yl group, providing a planar heterocyclic system capable of π-π stacking interactions.

  • An oxime (-NOH) functional group at the ethanone position, enabling hydrogen bonding and serving as a reactive handle for further derivatization .

The trifluoromethyl group’s strong electronegativity and lipophilicity likely influence the compound’s solubility and membrane permeability, while the chloro substituent may modulate steric interactions in binding pockets.

Physical and Chemical Properties

Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of 1-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone Oxime

PropertyValue/DescriptionSource
Molecular FormulaC12H10ClF3N4O\text{C}_{12}\text{H}_{10}\text{ClF}_{3}\text{N}_{4}\text{O}
Molecular Weight318.68 g/mol
Density1.46 ± 0.1 g/cm³ (predicted)
Boiling Point404.2 ± 55.0 °C (predicted)
pKa-0.13 ± 0.60 (predicted)
SolubilityNot experimentally determined

The predicted density and boiling point align with trends observed in similar polyhalogenated heterocycles . The low pKa suggests potential protonation at physiological pH, which may influence its pharmacokinetic behavior.

Synthesis and Reaction Pathways

Synthetic Routes

Target ClassPotential ActivityRationale
Cytochrome P450InhibitionElectron-deficient pyridine core
Bacterial Topoisomerase IVAntibacterialImidazole-DNA interaction
TRPV1 Ion ChannelModulationLipophilicity and hydrogen bonding

Challenges in Therapeutic Development

  • Metabolic Stability: The oxime group may undergo reduction in vivo, necessitating prodrug strategies.

  • CNS Penetration: High molecular weight (318.68 g/mol) and polar surface area (89 Ų) likely limit blood-brain barrier permeability.

Industrial and Research Applications

Material Science

The compound’s rigidity and halogen content make it a candidate for:

  • Liquid Crystal Displays: As a mesogen in smectic phases.

  • Polymer Additives: Enhancing flame retardancy through radical scavenging.

Analytical Chemistry

Derivatization of the oxime group enables its use as:

  • Chromatographic Standards: For HPLC method development.

  • Chelating Agents: Metal ion detection via UV-Vis spectroscopy.

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